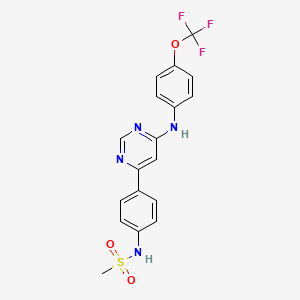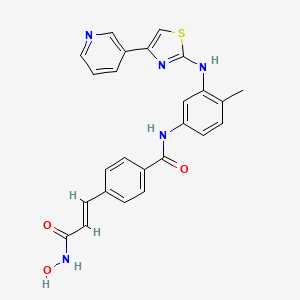
N-(4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25656651-Compound-20b” is a small molecular drug developed by IRM LLC. It is known for its inhibitory action on the fusion protein Bcr-Abl, which is implicated in certain types of cancer, such as mature B-cell lymphoma and myeloproliferative neoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID25656651-Compound-20b” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of “PMID25656651-Compound-20b” likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions: “PMID25656651-Compound-20b” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
“PMID25656651-Compound-20b” has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Used to study the biological pathways and molecular targets involved in cancer.
Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of “PMID25656651-Compound-20b” involves its inhibitory effect on the fusion protein Bcr-Abl. This protein activates downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to increased cell transformation, survival, and proliferation. By inhibiting Bcr-Abl, “PMID25656651-Compound-20b” disrupts these pathways, thereby reducing cancer cell growth and survival .
Similar Compounds:
- “PMID25656651-Compound-21a”
- “PMID25656651-Compound-21b”
Comparison: “PMID25656651-Compound-20b” is unique in its specific inhibitory action on Bcr-Abl, which makes it particularly effective against certain types of cancer. Similar compounds may target different proteins or have different mechanisms of action, making “PMID25656651-Compound-20b” a valuable addition to the arsenal of cancer therapeutics .
Properties
Molecular Formula |
C18H15F3N4O3S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H15F3N4O3S/c1-29(26,27)25-14-4-2-12(3-5-14)16-10-17(23-11-22-16)24-13-6-8-15(9-7-13)28-18(19,20)21/h2-11,25H,1H3,(H,22,23,24) |
InChI Key |
IQTSERMRWSERDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-8-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]pyridin-2-one](/img/structure/B10834021.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one](/img/structure/B10834026.png)
![4-(cyclopropylmethoxy)-N-[2-[[(2-hydroxy-2-methylpropyl)amino]methyl]-1,4-dimethylindol-5-yl]benzamide](/img/structure/B10834027.png)
![N-[2-[4-(3-acetamidophenyl)piperidin-1-yl]ethyl]-5-(4-cyanophenyl)-1-benzofuran-2-carboxamide](/img/structure/B10834035.png)
![2-(4-ethylphenyl)-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834040.png)
![4-[(5-Chloropyridin-2-yl)methoxy]-1-[6-[2-(diethylamino)ethylamino]pyridin-3-yl]pyridin-2-one](/img/structure/B10834052.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid](/img/structure/B10834057.png)
![4-[(4-Chlorophenyl)methoxy]-1-[6-[[2-(propan-2-ylamino)ethylamino]methyl]-3,4-dihydronaphthalen-2-yl]pyridin-2-one](/img/structure/B10834060.png)
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10834082.png)
![1-[[4-[2-(4-Chlorophenyl)-4-oxofuro[3,2-c]pyridin-5-yl]-2-methoxyphenoxy]methyl]cyclopropane-1-carbonitrile](/img/structure/B10834087.png)

![N-[1-propan-2-yl-3-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]cyclopropanecarboxamide](/img/structure/B10834097.png)
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10834104.png)
![1-(pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10834109.png)
